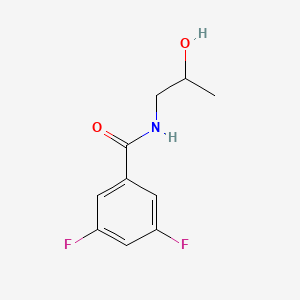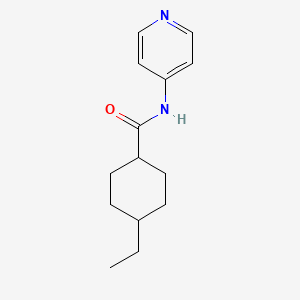
PANCREATIC POLYPEPTIDE (RANA TEMPORARIA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pancreatic polypeptide (Rana temporaria) is a 36-amino acid peptide hormone produced by the pancreatic islets of the common frog, Rana temporaria. This compound plays a crucial role in regulating pancreatic secretion activities, liver glycogen storage, and gastrointestinal secretion . It is structurally similar to neuropeptide Y and peptide YY, which are part of the same peptide family .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pancreatic polypeptide (Rana temporaria) involves solid-phase peptide synthesis (SPPS), a method commonly used for the chemical synthesis of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA .
Industrial Production Methods
Industrial production of pancreatic polypeptide (Rana temporaria) may involve recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable expression system, such as E. coli or yeast. The expressed peptide is then purified using chromatographic techniques .
化学反応の分析
Types of Reactions
Pancreatic polypeptide (Rana temporaria) can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of methionine residues.
Reduction: Reduction of disulfide bonds to thiol groups.
Substitution: Amino acid substitution reactions to modify the peptide sequence.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Use of specific amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activities, which can be used for structure-activity relationship studies .
科学的研究の応用
Pancreatic polypeptide (Rana temporaria) has several scientific research applications:
Chemistry: Used in peptide synthesis and modification studies.
Biology: Investigated for its role in regulating pancreatic and gastrointestinal functions.
Medicine: Studied for its potential therapeutic applications in metabolic disorders and appetite regulation.
Industry: Utilized in the development of diagnostic assays and therapeutic peptides
作用機序
Pancreatic polypeptide (Rana temporaria) exerts its effects by binding to specific receptors, such as the Y4 receptor, a G-protein-coupled receptor. This binding inhibits cAMP accumulation, leading to reduced pancreatic secretion and altered gastrointestinal motility . The peptide also impacts hepatic glycogen levels and food intake regulation .
類似化合物との比較
Pancreatic polypeptide (Rana temporaria) is part of a family of peptides that includes:
Neuropeptide Y (NPY): Primarily acts as a neurotransmitter and is involved in regulating appetite and energy balance.
Peptide YY (PYY): Functions as a hormone and is involved in reducing appetite and inhibiting gastric motility.
Uniqueness
Pancreatic polypeptide (Rana temporaria) is unique in its dual role in regulating both pancreatic and gastrointestinal functions, as well as its potential therapeutic applications in metabolic disorders .
特性
CAS番号 |
132187-74-7 |
|---|---|
分子式 |
C192H276N52O58 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B1179992.png)
![3,5-difluoro-N-[1-(hydroxymethyl)propyl]benzamide](/img/structure/B1179994.png)




